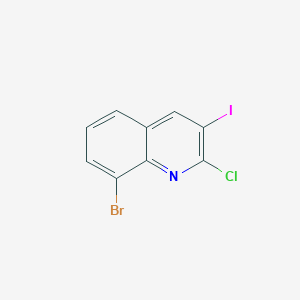

2-Ethynylquinoxaline

Descripción general

Descripción

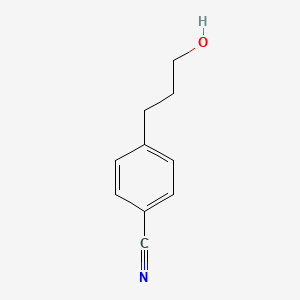

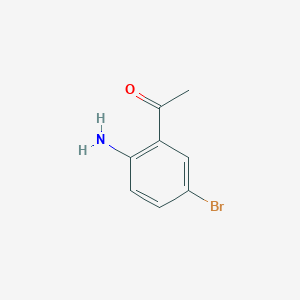

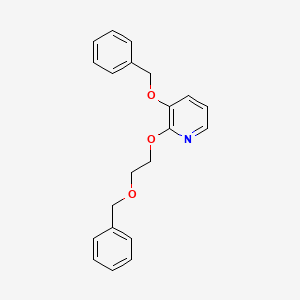

2-Ethynylquinoxaline is a chemical compound with the molecular formula C10H6N2 . It is a derivative of quinoxaline, a class of heterocyclic compounds that are important biological agents .

Molecular Structure Analysis

The molecular structure of 2-Ethynylquinoxaline consists of a fused benzene and pyrazine ring . The average mass is 154.168 Da and the monoisotopic mass is 154.053101 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethynylquinoxaline are not detailed in the available literature, quinoxalines are known to be involved in a variety of chemical reactions due to their heterocyclic nature .Physical And Chemical Properties Analysis

2-Ethynylquinoxaline has a density of 1.2±0.1 g/cm3, a boiling point of 285.8±20.0 °C at 760 mmHg, and a flash point of 123.7±13.1 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación

Photophysical and Semiconducting Properties

Specific Scientific Field

Materials Chemistry

Summary of the Application

Aggregation-induced emission (AIE) has attracted increasing attention in recent years in the search for luminescent materials with biomedical and optoelectronic applications .

Methods of Application

Density functional theory (DFT) calculations were carried out for a set of organic fluorophores which have been recently studied as candidates for color converters in visible light communication .

Results or Outcomes

The largest electron-transfer rate constant was calculated for TPE-BMO using the semi-classical Marcus theory, while the largest hole-transfer rate constants were obtained for DMA-AM and TPA-BMO .

Aggregation-Induced Emission and Photochromism

Specific Scientific Field

Chemical Science

Summary of the Application

Regulation of the photophysical and photochemical processes of aggregation-induced emission luminogens (AIEgens) in distinct states in a controllable manner .

Methods of Application

Two groups of AIEgens based on a triphenylacrylonitrile (TPAN) skeleton with through-space conjugation (TSC) property were designed .

Results or Outcomes

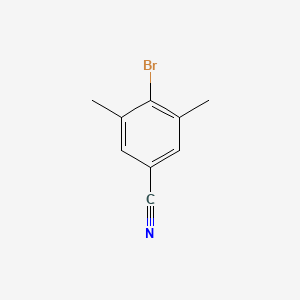

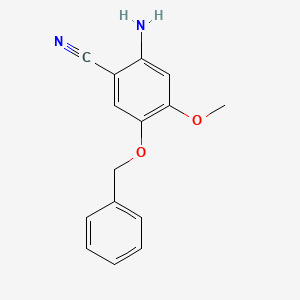

The introduction of heavy halogens like bromine into a TPAN skeleton dramatically enhances the emission efficiency . The incorporation of two electron-donating amino groups into the TPAN skeleton cause the luminogens to undergo a bathochromic shifted emission due to the formation of a D–A pattern .

Color Converter Luminogens

Summary of the Application

Color converter luminogens with aggregation-induced emission characteristics are being studied for their potential in creating new luminescent materials for biomedical and optoelectronic applications .

Results or Outcomes

Through-Space Conjugated Luminogens

Summary of the Application

Through-space conjugated luminogens are being designed to regulate photophysical emission efficiency/color and photochemical photochromic and photoactivatable fluorescence behaviours .

Direcciones Futuras

Quinoxalines, including 2-Ethynylquinoxaline, are likely to continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . They have potential applications in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .

Propiedades

IUPAC Name |

2-ethynylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBXCMSDHQSXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440967 | |

| Record name | 2-ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylquinoxaline | |

CAS RN |

98813-70-8 | |

| Record name | 2-ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)